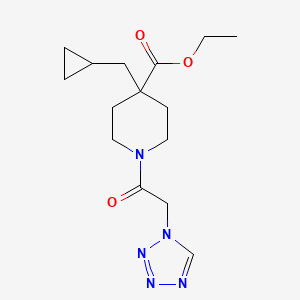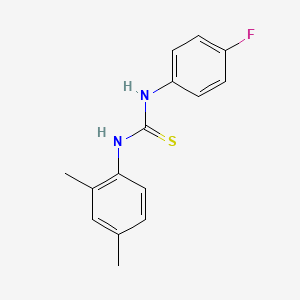![molecular formula C15H19N3O6 B5681344 methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)
methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism of Action
Methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to changes in gene expression, which can result in cell growth arrest and apoptosis (programmed cell death). methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate has been shown to have activity against multiple HDAC isoforms, including HDAC1, HDAC2, and HDAC3.
Biochemical and Physiological Effects:
methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects. In clinical studies, methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate has been shown to be well-tolerated and to have activity against several types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate is that it is a small molecule inhibitor, which makes it easier to synthesize and administer than larger molecules such as antibodies. However, one limitation is that it may have off-target effects, which could limit its specificity for HDACs. Additionally, methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate may have limited efficacy in certain types of cancer or in combination with other drugs.
Future Directions
There are several potential future directions for research on methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate. One direction is to study its combination with other drugs to enhance its efficacy against cancer. Another direction is to study its potential use in the treatment of other diseases, such as sickle cell disease and HIV. Additionally, further studies are needed to better understand the mechanism of action of methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate and its potential off-target effects.
Synthesis Methods
The synthesis of methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate involves several steps, starting with the reaction of 5-nitrosalicylic acid with thionyl chloride to form 5-nitrosalicyloyl chloride. This intermediate is then reacted with N-Boc-ethylenediamine to form 3-({[2-(N-Boc-ethyl)amino]carbonyl}-5-nitrosalicyloyl)ethylenediamine. The Boc protecting group is then removed with trifluoroacetic acid, and the resulting intermediate is reacted with morpholine to form methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate.
Scientific Research Applications
Methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in the treatment of cancer. In particular, it has been shown to have activity against several types of cancer, including lymphoma, leukemia, and solid tumors. methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate has also been studied for its potential use in the treatment of other diseases, such as sickle cell disease and HIV.
properties
IUPAC Name |
methyl 3-(2-morpholin-4-ylethylcarbamoyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-23-15(20)12-8-11(9-13(10-12)18(21)22)14(19)16-2-3-17-4-6-24-7-5-17/h8-10H,2-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFLEIZRMUTULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[2-(morpholin-4-yl)ethyl]carbamoyl}-5-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)

![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)

![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)

![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)



